molecular formula C14H22O3 B15206092 (R)-5-((1R)-menthyloxy)-2(5H)-furanone CAS No. 77934-87-3

(R)-5-((1R)-menthyloxy)-2(5H)-furanone

Cat. No.: B15206092
CAS No.: 77934-87-3
M. Wt: 238.32 g/mol
InChI Key: URWJVUPZIGIVFZ-MLCFOIATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-((1R)-menthyloxy)-2(5H)-furanone is an organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-((1R)-menthyloxy)-2(5H)-furanone typically involves the reaction of menthol with a furanone precursor under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, where menthol reacts with a halogenated furanone derivative to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-5-((1R)-menthyloxy)-2(5H)-furanone may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

®-5-((1R)-menthyloxy)-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the menthyloxy group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furanone derivatives.

Scientific Research Applications

®-5-((1R)-menthyloxy)-2(5H)-furanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ®-5-((1R)-menthyloxy)-2(5H)-furanone involves its interaction with specific molecular targets. The menthyloxy group enhances its ability to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-((1S)-menthyloxy)-2(5H)-furanone: The enantiomer of ®-5-((1R)-menthyloxy)-2(5H)-furanone, with similar chemical properties but different biological activities.

    5-Hydroxy-2(5H)-furanone: A simpler furanone derivative without the menthyloxy group, used in various chemical reactions.

    5-Methyl-2(5H)-furanone: Another furanone derivative with a methyl group, known for its distinct aroma and flavor.

Uniqueness

®-5-((1R)-menthyloxy)-2(5H)-furanone is unique due to the presence of the menthyloxy group, which imparts specific chemical and biological properties. This makes it a valuable compound in research and industrial applications, distinguishing it from other furanone derivatives.

Properties

CAS No.

77934-87-3

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

(2R)-2-[(5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-2H-furan-5-one

InChI

InChI=1S/C14H22O3/c1-9(2)11-5-4-10(3)8-12(11)16-14-7-6-13(15)17-14/h6-7,9-12,14H,4-5,8H2,1-3H3/t10-,11?,12?,14-/m1/s1

InChI Key

URWJVUPZIGIVFZ-MLCFOIATSA-N

Isomeric SMILES

C[C@@H]1CCC(C(C1)O[C@H]2C=CC(=O)O2)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC2C=CC(=O)O2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.